molecular formula C9H13F3O4 B14367586 Diethyl 2-(trifluoromethyl)butanedioate CAS No. 91523-46-5

Diethyl 2-(trifluoromethyl)butanedioate

Cat. No.: B14367586
CAS No.: 91523-46-5
M. Wt: 242.19 g/mol
InChI Key: AEFTUCVENLYJFX-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethyl)butanedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(trifluoromethyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(trifluoromethyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 2-(trifluoromethyl)butanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group, which can influence biological activity.

    Medicine: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 2-(trifluoromethyl)butanedioate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(trifluoromethyl)butanedioate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

91523-46-5

Molecular Formula

C9H13F3O4

Molecular Weight

242.19 g/mol

IUPAC Name

diethyl 2-(trifluoromethyl)butanedioate

InChI

InChI=1S/C9H13F3O4/c1-3-15-7(13)5-6(9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3

InChI Key

AEFTUCVENLYJFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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